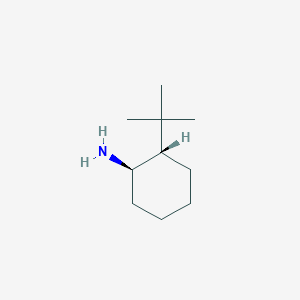

(1R,2S)-2-tert-Butylcyclohexanamine

描述

(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine compound with a unique stereochemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-tert-Butylcyclohexanamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 2-tert-butylcyclohexanone with a chiral borane complex can yield this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer .

化学反应分析

Types of Reactions

(1R,2S)-2-tert-Butylcyclohexanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

1.1. Precursor for Edoxaban

One of the most significant applications of (1R,2S)-2-tert-Butylcyclohexanamine is its role as a precursor in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed under the trade name Lixiana® and is used as an oral anticoagulant. The synthesis of Edoxaban involves the transformation of this compound into various derivatives through a series of chemical reactions, showcasing its importance in pharmaceutical development .

1.2. Synthesis Methodology

Recent patents have described improved methods for synthesizing this compound with higher yields and purities. For instance, the use of neutral forms of starting reagents has been shown to enhance reaction efficiency and reduce viscosity issues during synthesis, which are common challenges in industrial applications .

2.1. Chemical Structure and Properties

The compound has distinct chemical properties that contribute to its utility:

- Molecular Formula: CHN

- Molecular Weight: 191.29 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

These properties facilitate its use in various chemical reactions essential for drug synthesis.

2.2. Toxicological Profile

While this compound is utilized in pharmaceutical applications, it is essential to consider its safety profile. The compound is reported to be toxic if ingested or inhaled and poses risks to aquatic life . Proper handling and disposal measures are crucial to mitigate these risks.

3.1. Synthesis of Edoxaban Derivatives

A notable case study involves the application of this compound in synthesizing various Edoxaban derivatives. The synthetic route typically includes:

- Formation of carbamate derivatives from this compound.

- Subsequent reactions leading to functionalized pyridine compounds.

- Final coupling reactions to yield Edoxaban.

This method demonstrates the versatility of this compound as a building block for complex molecules used in therapeutic applications.

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Carbamate Formation | This compound + Isocyanate | 85% |

| 2 | Pyridine Functionalization | Carbamate + Pyridine Derivative | 90% |

| 3 | Coupling Reaction | Final Intermediate + Coupling Agent | 95% |

作用机制

The mechanism of action of (1R,2S)-2-tert-Butylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

相似化合物的比较

Similar Compounds

(1R,2S)-2-Phenylcyclopropanaminium: Shares similar stereochemistry but differs in the presence of a phenyl group instead of a tert-butyl group.

(1R,2S)-2-Amino-1,2-diphenylethanol: Another chiral amine with different substituents and applications.

Uniqueness

(1R,2S)-2-tert-Butylcyclohexanamine is unique due to its tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

生物活性

(1R,2S)-2-tert-Butylcyclohexanamine is a chiral amine with potential applications in pharmaceuticals and chemical synthesis. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications. This article provides a detailed overview of the biological activity of this compound, including its toxicity, mutagenicity, and potential therapeutic effects.

- IUPAC Name : this compound

- Molecular Formula : C10H21N

- CAS Number : 13491-79-7

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Toxicity Studies

Toxicological assessments are critical for determining the safety profile of this compound. Various studies have indicated that this compound exhibits low toxicity levels.

- Acute Toxicity : The compound is classified as harmful if swallowed but does not present significant acute toxicity in standard tests .

- Genotoxicity : Evaluations using the Ames test indicate that this compound does not exhibit mutagenic properties in bacterial systems .

| Study Type | Result |

|---|---|

| Ames Test | Non-mutagenic |

| Genotoxicity Assay | No significant increase in revertant colonies |

2. Reproductive and Developmental Toxicity

Research has shown that this compound does not pose a significant risk for reproductive or developmental toxicity. In studies compliant with Good Laboratory Practices (GLP), no adverse effects were observed on reproductive parameters or fetal development .

3. Pharmacological Potential

The compound's structural characteristics suggest potential pharmacological applications. Its amine group can interact with various biological targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

A review of current literature reveals limited but promising findings regarding the biological activity of this compound:

- A study conducted on cyclohexylamines indicated that structural modifications significantly affect their biological properties. The introduction of tert-butyl groups was associated with altered pharmacokinetics and receptor binding profiles .

- Another research effort highlighted the importance of stereochemistry in determining the biological activity of amines. The chiral nature of this compound may influence its interaction with biological systems differently compared to its enantiomers .

属性

IUPAC Name |

(1R,2S)-2-tert-butylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYTUFUSXAMSQK-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361537 | |

| Record name | ST036708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14765-34-5 | |

| Record name | ST036708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。